molecular formula C22H27ClN6O3 B2865885 9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923480-98-2

9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2865885
CAS No.: 923480-98-2
M. Wt: 458.95
InChI Key: BFQLUYJMBYELEF-UHFFFAOYSA-N
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Description

9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H27ClN6O3 and its molecular weight is 458.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research on the synthesis of various purine derivatives, including those similar to the specified compound, has demonstrated the use of efficient catalysts like polyphosphoric acid for better yields and shorter reaction times. This technique highlights a method for coupling N4-methyl-2-morpholin-4-yl-pyrimidine-4,5-diamine with various aldehydes (Sadanandam et al., 2011).

  • Innovative Synthesis Approaches : The creation of novel 6-chloro/morpholino/amino/-9-sulfonylpurine derivatives involved condensation reactions and substitutions. These approaches proved effective in regioselective sulfonylation, particularly at the purine N9 position (Matić et al., 2021).

Biological Activity and Applications

  • Cardiovascular Activity : Some derivatives of purines, akin to the specified compound, have shown strong prophylactic antiarrhythmic activity and hypotensive effects, demonstrating their potential in cardiovascular applications (Chłoń-Rzepa et al., 2004).

  • Antiproliferative Activity : Novel derivatives have shown antiproliferative activity on human carcinoma, lymphoma, and leukemia cells. This suggests their potential application in cancer research and treatment (Matić et al., 2021).

  • Antimycobacterial Activity : Certain purine derivatives have demonstrated high antimycobacterial activity, indicating their potential as antituberculosis drugs (Bakkestuen et al., 2005).

  • Anxiolytic Activity : Purine-2,6-dione derivatives have shown potential as anxiolytic agents, with significant affinity for serotonin receptors. This opens avenues for their use in neurological and psychiatric research (Chłoń-Rzepa et al., 2014).

  • In Vitro Cytotoxic Evaluation : Dihydropyrimidine-2,4(1H,3H)-dione derivatives, structurally related to the specified compound, have been synthesized and evaluated for cytotoxicity against cancer cell lines, highlighting their potential in cancer therapy (Udayakumar et al., 2017).

  • Adenosine Receptor Affinity : Some purinediones exhibit potent antagonistic activity at adenosine receptors, suggesting their potential use in neuroscience and pharmacological research (Szymańska et al., 2016).

Properties

IUPAC Name

9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN6O3/c1-15-4-5-16(14-17(15)23)27-6-3-7-28-18-19(24-21(27)28)25(2)22(31)29(20(18)30)9-8-26-10-12-32-13-11-26/h4-5,14H,3,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQLUYJMBYELEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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